![molecular formula C12H12N4O B7510984 N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide, also known as CTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. CTZ is a cyclopropane-containing triazole that has been shown to exhibit potent biological activity against a variety of diseases, including cancer, inflammation, and infectious diseases. In
Mécanisme D'action
Studies: Further studies are needed to elucidate the complex mechanisms of action of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide in various diseases and conditions.
3. Safety and efficacy studies: Further safety and efficacy studies are needed to determine the optimal dosage and administration of this compound for various diseases and conditions.
4. Combination therapies: this compound may be used in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
Conclusion
This compound, or this compound, is a promising chemical compound that has shown potent biological activity against a variety of diseases, including cancer, inflammation, and infectious diseases. Its relatively simple synthesis method and high yield make it an attractive target for drug development and biomedical research. However, further studies are needed to elucidate its complex mechanisms of action and determine its optimal dosage and administration for various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide for lab experiments is its potent biological activity against a variety of diseases, making it an attractive target for drug development and biomedical research. Additionally, the relatively simple synthesis method and high yield of this compound make it a cost-effective and accessible compound for researchers. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further safety and efficacy studies.
Orientations Futures
There are many potential future directions for N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide research, including:
1. Drug development: this compound has shown promising results in preclinical studies, and further research is needed to develop this compound-based drugs for various diseases.
2.
Méthodes De Synthèse
The synthesis of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide involves the reaction of 4-(1,2,4-triazol-1-yl)aniline with cyclopropanecarboxylic acid chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of this compound is typically around 50-60%, and the purity can be confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide has been shown to exhibit potent biological activity against a variety of diseases, making it an attractive target for biomedical research. Some of the most promising applications of this compound include:
1. Cancer: this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It does so by targeting specific enzymes and pathways that are essential for cancer cell survival.
2. Inflammation: this compound has been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis. It does so by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Infectious diseases: this compound has been shown to exhibit potent antiviral and antibacterial activity against a variety of pathogens, including influenza virus, HIV, and MRSA. It does so by targeting specific enzymes and pathways that are essential for pathogen survival.
Propriétés
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-12(9-1-2-9)15-10-3-5-11(6-4-10)16-8-13-7-14-16/h3-9H,1-2H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKQZUKQIVWOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
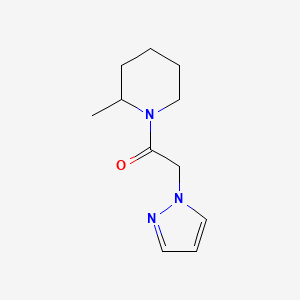
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
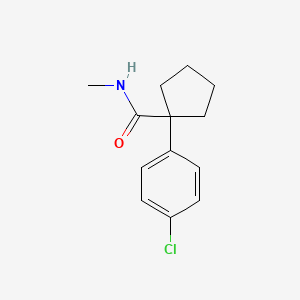
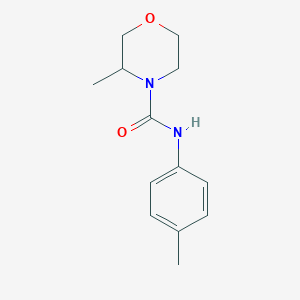
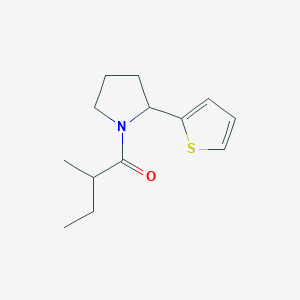
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)
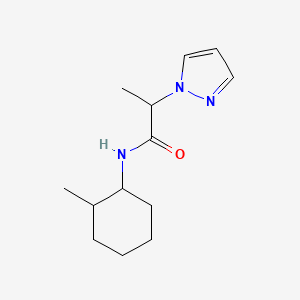
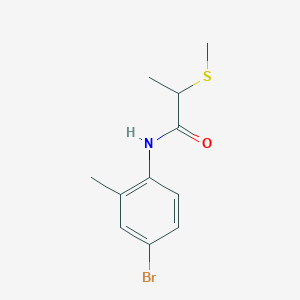
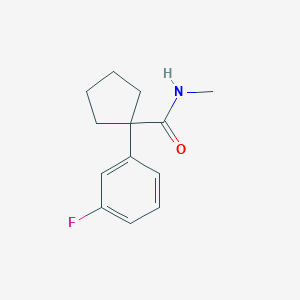
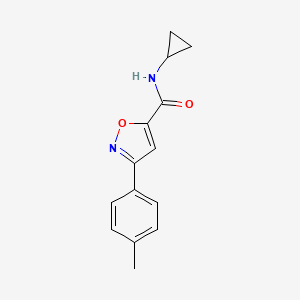
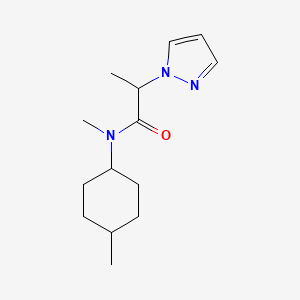
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)
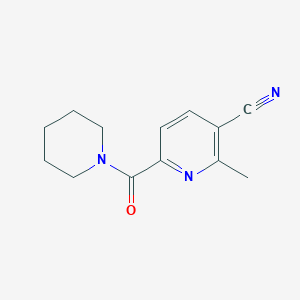
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
